Cas no 2108907-02-2 (1-{2-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpyrrolidin-1-yl}prop-2-en-1-one)

1-{2-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}prop-2-en-1-one is a chemically synthesized compound featuring a 1,2,4-oxadiazole core linked to a pyrrolidine moiety and an acryloyl group. This structure suggests potential utility in medicinal chemistry, particularly as a reactive intermediate for targeted covalent inhibitors or as a scaffold for bioactive molecule development. The dimethylamino substituent enhances solubility and electronic properties, while the acryloyl group offers reactivity for Michael addition or polymerizable applications. Its well-defined heterocyclic architecture may contribute to selective binding interactions, making it a candidate for further exploration in drug discovery or materials science. Proper handling and storage are recommended due to its reactive functional groups.
1-{2-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpyrrolidin-1-yl}prop-2-en-1-one structure
2108907-02-2 structure
Product name:1-{2-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpyrrolidin-1-yl}prop-2-en-1-one
CAS No:2108907-02-2
MF:C11H16N4O2
MW:236.270341873169
CID:5408731
PubChem ID:121582149

1-{2-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpyrrolidin-1-yl}prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-26604872
    • 1-[2-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]prop-2-en-1-one
    • 1-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}prop-2-en-1-one
    • Z2285377950
    • 2108907-02-2
    • 1-[2-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinyl]-2-propen-1-one
    • 1-{2-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpyrrolidin-1-yl}prop-2-en-1-one
    • Inchi: 1S/C11H16N4O2/c1-4-9(16)15-7-5-6-8(15)10-12-11(13-17-10)14(2)3/h4,8H,1,5-7H2,2-3H3
    • InChI Key: LKLWLBRSAGBMRV-UHFFFAOYSA-N
    • SMILES: C(N1CCCC1C1ON=C(N(C)C)N=1)(=O)C=C

Computed Properties

  • Exact Mass: 236.12732577g/mol
  • Monoisotopic Mass: 236.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 62.5Ų

1-{2-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpyrrolidin-1-yl}prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26604872-1.0g
1-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}prop-2-en-1-one
2108907-02-2 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26604872-1g
1-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}prop-2-en-1-one
2108907-02-2 90%
1g
$0.0 2023-09-13

Additional information on 1-{2-3-(dimethylamino)-1,2,4-oxadiazol-5-ylpyrrolidin-1-yl}prop-2-en-1-one

1-{2-[3-(Dimethylamino)-1,2,4-Oxadiazol-5-yl]pyrrolidin-1-yl}prop-2-en-1-one: A Comprehensive Overview

1-{2-[3-(Dimethylamino)-1,2,4-Oxadiazol-5-yl]pyrrolidin-1-yl}prop-2-en-1-one, commonly referred to by its CAS number 2108907-02-2, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused with an oxadiazole moiety and a propenone group. The presence of the dimethylamino group further enhances its functional versatility, making it a subject of interest in both academic and industrial research.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the oxadiazole ring. This is followed by the introduction of the dimethylamino group and subsequent coupling reactions to form the pyrrolidine ring. The final step involves the attachment of the propenone group, which contributes to the compound's reactivity and biological activity. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity while reducing production costs.

One of the most promising applications of 1-{2-[3-(Dimethylamino)-1,2,4-Oxadiazol-5-yl]pyrrolidin-1-yl}prop-2-en-1-one lies in its potential as a pharmacological agent. Studies have shown that this compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria and certain fungal strains. This property makes it a candidate for the development of new antibiotics, especially in light of the growing resistance to conventional treatments.

In addition to its antimicrobial properties, this compound has also demonstrated anticancer activity in preclinical models. Research indicates that it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. While these findings are still in the early stages, they highlight the potential for further exploration in oncology drug development.

The compound's structure also lends itself to applications in materials science. Its ability to form stable complexes with metal ions has been explored for use in catalysis and sensor technology. For instance, recent studies have investigated its potential as a ligand in metalloenzyme mimics, which could revolutionize industrial catalytic processes by offering higher efficiency and selectivity.

From an environmental perspective, 1-{2-[3-(Dimethylamino)-1,2,4-Oxadiazol-5-yl]pyrrolidin-1-yl}prop-2-en-1-one has shown promise as a biodegradable additive in polymer composites. Its ability to enhance mechanical properties without compromising environmental safety makes it an attractive option for sustainable materials development.

In terms of safety and handling, this compound is generally considered non-toxic under normal conditions. However, prolonged exposure or improper handling may pose risks to human health and the environment. Regulatory guidelines recommend adhering to standard laboratory safety protocols when working with this compound to minimize potential hazards.

In conclusion, CAS No 2108907-based compounds like 1-{2-[3-(Dimethylamino)-1,2,4-Oxadiazol

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd